N-Boc-cadaverine

Overview

Description

The compound NH2-C5-NH-Boc N-(tert-Butoxycarbonyl)-1,5-diaminopentane , is a derivative of cadaverine, a diamine with a five-carbon chain. This compound is commonly used as a PROTAC linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .

Mechanism of Action

Target of Action

N-Boc-1,5-diaminopentane, also known as N-Boc-cadaverine, is primarily used as a protecting group in organic synthesis . It is mainly used as a nitrogen protecting group and an amino protecting group . It can protect the nitrogen or amino functional groups during the synthesis of certain compounds to prevent unwanted side reactions .

Mode of Action

The compound acts by protecting the nitrogen or amino functional groups during the synthesis of certain compounds . This protection helps to prevent unwanted side reactions in the reaction . The introduction and removal of the protecting group can control the reactivity and selectivity of the compound .

Biochemical Pathways

N-Boc-1,5-diaminopentane is involved in the biosynthetic pathways of cadaverine . The review focuses on the progress and strategies towards the green chemical synthesis and biosynthesis of cadaverine . Specifically, it addresses the specific biosynthetic pathways of cadaverine from different substrates as well as extensively discussing the origination, structure, and catalytic mechanism of the key lysine decarboxylases .

Result of Action

The primary result of N-Boc-1,5-diaminopentane’s action is the protection of nitrogen or amino functional groups during the synthesis of certain compounds . This protection helps to prevent unwanted side reactions, thereby improving the efficiency and selectivity of the synthesis .

Biochemical Analysis

Biochemical Properties

N-Boc-1,5-diaminopentane is commonly used as a protecting group in organic synthesis, mainly as a nitrogen protecting group and an amino protecting group . It can protect the nitrogen or amino functional groups during the synthesis of certain compounds to prevent unwanted side reactions in the reaction . By the introduction and removal of the protecting group, the reaction properties and selectivity of the compound can be controlled .

Cellular Effects

It is known that the compound plays a role in the synthesis of a supermacrocycle that self-assembles to form organic nanotubes . It is also used in the preparation of water-soluble unsymmetrical sulforhodamine fluorophores from monobrominated sulfoxanthene dye .

Molecular Mechanism

The molecular mechanism of N-Boc-1,5-diaminopentane involves its role as a protecting group in organic synthesis . It protects the nitrogen or amino functional groups during the synthesis of certain compounds, preventing unwanted side reactions . The introduction and removal of the protecting group allow for control over the reaction properties and selectivity of the compound .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 309.2°C at 760 mmHg and a flash point of 140.8°C .

Metabolic Pathways

N-Boc-1,5-diaminopentane is formed directly from lysine by decarboxylation . This process is encoded in the genome of various bacteria, suggesting a probably broader distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NH2-C5-NH-Boc typically involves the protection of the amine groups in cadaverine. The process begins with the reaction of cadaverine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of NH2-C5-NH-Boc follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

NH2-C5-NH-Boc undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as triethylamine.

Deprotection Reactions: The Boc group is commonly removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under mild conditions.

Major Products Formed

Substitution Reactions: The major products are N-substituted derivatives of NH2-C5-NH-Boc.

Deprotection Reactions: The major product is 1,5-diaminopentane.

Scientific Research Applications

NH2-C5-NH-Boc is widely used in scientific research, particularly in the following areas:

Chemistry: As a PROTAC linker, it is used in the synthesis of molecules designed to degrade specific proteins.

Biology: It is used in studies involving protein degradation and the ubiquitin-proteasome system.

Medicine: PROTACs synthesized using NH2-C5-NH-Boc are being investigated for their potential to treat diseases by targeting and degrading disease-causing proteins.

Industry: It is used in the development of new materials and nanotechnology applications .

Comparison with Similar Compounds

Similar Compounds

- N-Boc-1,5-diaminopentane

- N-Boc-cadaverine

- tert-Butyl (5-aminopentyl)carbamate

Uniqueness

NH2-C5-NH-Boc is unique due to its specific use as a PROTAC linker. While other Boc-protected amines can also serve as linkers, NH2-C5-NH-Boc is particularly favored for its stability and ease of synthesis. Its five-carbon chain provides an optimal length for linking the two ligands in PROTACs, making it a valuable tool in the development of protein-degrading molecules .

Biological Activity

N-Boc-cadaverine, a derivative of cadaverine, is a compound of increasing interest in biological and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

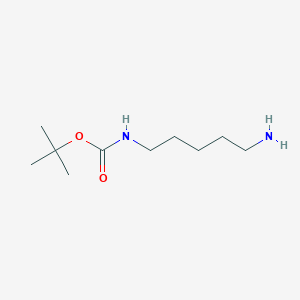

Chemical Structure and Properties

This compound, chemically known as N-tert-butoxycarbonylcadaverine, is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the amino group of cadaverine. Its molecular formula is , and it has a molecular weight of 198.30 g/mol. The compound can be represented by the following structural formula:

- SMILES : NCCCCCNC(OC(C)(C)C)=O

- InChI Key : DPLOGSUBQDREOU-UHFFFAOYSA-N

This structure allows for various chemical modifications and applications in synthetic organic chemistry.

1. Cancer Research

Recent studies have highlighted the potential role of cadaverine, and by extension this compound, in cancer biology. A notable study demonstrated that cadaverine treatment in Balb/c mice grafted with 4T1 breast cancer cells resulted in:

- Reduced tumor aggressiveness : Cadaverine treatment led to lower tumor mass and infiltration, fewer metastases, and lower tumor grades .

- Inhibition of cellular invasion : Treatment reverted endothelial-to-mesenchymal transition (EMT), a process associated with increased invasiveness in cancer cells .

- Morphological changes : Cadaverine induced a transition from mesenchymal-like to epithelial-like cell morphology, suggesting a potential tumor-suppressive role .

These findings suggest that this compound may exert similar effects through its influence on cadaverine pathways.

2. Microbiome Influence

Cadaverine is produced by gut microbiota and has been implicated in modulating host responses. Changes in microbiome composition can alter the levels of cadaverine, which may influence carcinogenesis in distal organs . The relationship between microbiome-derived metabolites and cancer progression highlights the importance of compounds like this compound in therapeutic strategies.

Table 1: Summary of Biological Activities of Cadaverine Derivatives

Applications in Synthesis

This compound serves as a versatile building block in organic synthesis. It has been utilized for:

- Synthesis of supermacrocycles : These structures can self-assemble into organic nanotubes, which have potential applications in nanotechnology .

- Preparation of functionalized porphyrins : As biocompatible carriers for photodynamic therapy (PDT), these compounds leverage the properties of this compound for therapeutic delivery systems .

Properties

IUPAC Name |

tert-butyl N-(5-aminopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLOGSUBQDREOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274430 | |

| Record name | N-Boc-1,5-diaminopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51644-96-3 | |

| Record name | N-(tert-Butoxycarbonyl)-1,5-diaminopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51644-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-1,5-diaminopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-1,5-diaminopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.